

1-Methylpiperazine-2-carboxylic acid dihydrochloride CAS number 1246550-14-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Cat. No.: B1471247

[Get Quote](#)

An In-depth Technical Guide to **1-Methylpiperazine-2-carboxylic acid dihydrochloride** (CAS: 1246550-14-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methylpiperazine-2-carboxylic acid dihydrochloride** (CAS No. 1246550-14-0), a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a privileged structure in modern drug discovery, and this particular derivative offers a unique combination of functionalities for the synthesis of novel chemical entities. This document delves into the compound's physicochemical properties, outlines potential synthetic and analytical strategies, and explores its applications as a versatile intermediate. The content is structured to provide not just data, but also expert insights into the causality behind methodological choices, ensuring a technically accurate and field-relevant resource for scientists engaged in drug discovery and process development.

The Strategic Importance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is one of the most ubiquitous heterocycles found in biologically active compounds and approved pharmaceuticals.^[1] Its prevalence is not coincidental; the six-membered ring containing two opposing nitrogen atoms imparts a desirable combination of structural and physicochemical properties to a molecule. These properties often include:

- Improved Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing a drug candidate's solubility and suitability for formulation.
- Modulation of Pharmacokinetics: The piperazine moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
- Versatile Synthetic Handle: The distinct nitrogen atoms (which can be primary, secondary, or tertiary) provide multiple points for chemical modification, allowing for the systematic exploration of a chemical space.
- Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can act as a rigid scaffold, positioning pharmacophoric groups in a precise three-dimensional orientation for optimal interaction with biological targets.^[1]

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a functionalized example of this critical scaffold, offering medicinal chemists a pre-built, chiral starting material to accelerate the synthesis of complex target molecules.

Caption: General structure of a piperazine-containing drug.

Physicochemical Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The dihydrochloride salt form of 1-Methylpiperazine-2-carboxylic acid enhances its stability and handling characteristics compared to the free base.

Property	Value	Source
CAS Number	1246550-14-0	[2] [3]
Molecular Formula	C ₆ H ₁₄ Cl ₂ N ₂ O ₂	[2]
Molecular Weight	217.09 g/mol	[2]
Common Synonyms	1-Methyl-piperazine-2-carboxylic acid dihydrochloride	[2]
Typical Purity	≥97%	[2]
Compound Type	Heterocyclic Building Block	[2]
InChIKey (Free Base)	CCOAGJXNPXLMGI-UHFFFAOYSA-N	[4]
SMILES (Free Base)	CN1CCNCC1C(=O)O	[4]

Synthesis and Manufacturing Strategies

As a specialized building block, **1-Methylpiperazine-2-carboxylic acid dihydrochloride** is not typically synthesized from simple precursors in a standard research lab. However, understanding its logical synthetic routes is crucial for assessing scalability, potential impurities, and cost. A plausible retrosynthetic analysis suggests two key transformations: the formation of the core piperazine-2-carboxylic acid ring and the subsequent selective N-methylation.

Proposed Synthetic Pathway

A modern and efficient approach would leverage biocatalysis to establish the stereochemistry of the carboxylic acid group, followed by a standard chemical methylation.

- Step 1: Synthesis of the (S)-Piperazine-2-carboxylic acid Precursor: A highly effective method involves the chiral resolution of racemic piperazine-2-carboxamide using an aminopeptidase enzyme. This biocatalytic approach offers excellent stereoselectivity under mild, aqueous conditions.[\[5\]](#) The resulting enantiopure (S)-piperazine-2-carboxylic acid can then be isolated.

- Step 2: N-Methylation: The secondary amine at the N1 position can be selectively methylated. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic and effective method for exhaustive methylation of primary and secondary amines and would be a suitable choice here.
- Step 3: Salt Formation: The final product is isolated as a stable dihydrochloride salt by treating the N-methylated product with hydrochloric acid.

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: N-Methylation

This protocol is an illustrative example of a standard chemical transformation and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

- Reaction Setup: To a solution of (S)-Piperazine-2-carboxylic acid (1.0 eq) in 90% aqueous formic acid (5.0 eq), add 37% aqueous formaldehyde (5.0 eq).
- Causality: The Eschweiler-Clarke reaction is chosen for its high yield and the use of inexpensive reagents. Formic acid acts as both the solvent and the hydride donor, while formaldehyde provides the methyl group. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.
- Heating: Heat the reaction mixture to reflux (approx. 100 °C) for 6-8 hours. Monitor the reaction progress using TLC or LC-MS.
- Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess formic acid and formaldehyde.
- Isolation: Dissolve the residue in water and adjust the pH to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent like dichloromethane. The free base of the product will move to the organic phase.
- Salt Formation: Dry the combined organic extracts, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the dihydrochloride salt.

- Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Quality Control

Confirming the identity, purity, and integrity of a starting material is a non-negotiable step in chemical synthesis. A combination of chromatographic and spectroscopic methods should be employed.

Method	Purpose	Expected Outcome
HPLC/LC-MS	Purity assessment and mass confirmation	A major peak (>97%) with the correct mass-to-charge ratio for the protonated molecule $[M+H]^+.$ ^{[2][6]}
^1H NMR	Structural confirmation and identity	The proton NMR spectrum should show characteristic signals for the methyl group, the piperazine ring protons, and the alpha-proton adjacent to the carboxyl group. The integration of these signals should match the expected number of protons.
TLC	Rapid purity check and reaction monitoring	A single spot under appropriate visualization conditions.

Protocol: Thin-Layer Chromatography (TLC) Analysis

This protocol is adapted from standard methods for analyzing piperazine derivatives.^[7]

- Plate Preparation: Use a silica gel GF254 plate. No prior heat activation is necessary for commercially available plates.

- Sample Preparation: Prepare a solution of the compound in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
- Spotting: Apply 1-2 μ L of the sample solution to the baseline of the TLC plate.
- Mobile Phase (Eluent): Prepare a solvent system of Methanol:Aqueous Ammonia (100:1.5 by volume).
- Causality: This polar, basic mobile phase is chosen to ensure the basic piperazine compound moves up the polar silica plate, providing good separation from non-polar impurities. The ammonia helps to prevent "streaking" of the amine spot.
- Development: Place the plate in a TLC tank saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
- Visualization:
 - Examine the dried plate under UV light (254 nm).
 - Stain the plate using a visualization reagent such as Dragendorff reagent or Iodoplatinate reagent, which are highly sensitive for nitrogen-containing compounds.^[7]
- Validation: A single, well-defined spot confirms the presence of a major component. The retention factor (R_f) can be calculated and used for future comparisons.

Caption: Quality control workflow for starting material validation.

Applications in Medicinal Chemistry

1-Methylpiperazine-2-carboxylic acid dihydrochloride is a trifunctional building block. The presence of a carboxylic acid, a tertiary amine, and a secondary amine (in its precursor form) or the potential for reactions at the ring CH bonds provides multiple avenues for diversification.

- Amide Coupling: The carboxylic acid is a prime handle for standard amide bond formation (e.g., using HATU or EDC coupling agents) to link the scaffold to other fragments or pharmacophores.

- Scaffold Elaboration: The piperazine ring itself serves as a rigid core. In its non-methylated precursor form, the secondary amine at the N4 position is available for reactions like reductive amination, arylation (e.g., Buchwald-Hartwig amination), or alkylation to build out complex structures.
- Physicochemical Modulation: The N-methyl group and the carboxylic acid significantly influence the molecule's pKa and lipophilicity, which can be fine-tuned in the final drug candidate by derivatizing these positions.

Caption: Potential sites for chemical modification and library synthesis.

Conclusion

1-Methylpiperazine-2-carboxylic acid dihydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, multiple functionalization points, and incorporation of the privileged piperazine scaffold make it a valuable starting material for creating libraries of novel compounds. By understanding its synthesis, analytical characterization, and potential applications, research and development teams can strategically leverage this building block to accelerate their programs and efficiently navigate the complex path of discovering new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1246550-14-0 | 1-Methyl-piperazine-2-carboxylic acid dihydrochloride - Moldb [moldb.com]
- 3. arctomsci.com [arctomsci.com]
- 4. PubChemLite - 1-methylpiperazine-2-carboxylic acid dihydrochloride (C₆H₁₂N₂O₂) [pubchemlite.lcsb.uni.lu]
- 5. biosynth.com [biosynth.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- To cite this document: BenchChem. [1-Methylpiperazine-2-carboxylic acid dihydrochloride CAS number 1246550-14-0]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1471247#1-methylpiperazine-2-carboxylic-acid-dihydrochloride-cas-number-1246550-14-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com